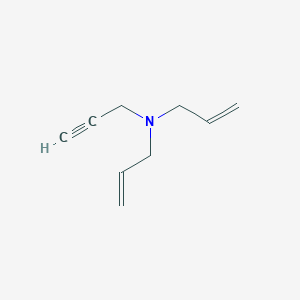

N-(2-Propynyl)-N,N-di(2-propenyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

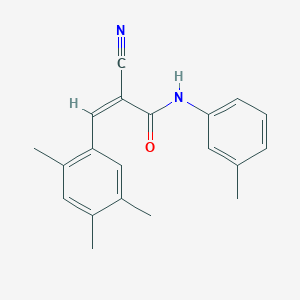

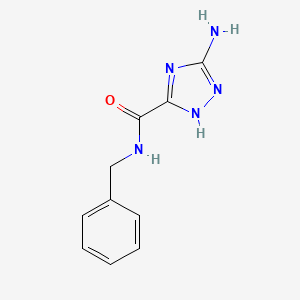

“N-(2-Propynyl)-N,N-di(2-propenyl)amine” is a chemical compound that contains a propynyl group and two propenyl groups . The propynyl group has the structure HC≡C−CH2–R, and the propenyl group has the structure CH=CHCH3 . Other names for this compound include N,N-Dimethyl-2-propyn-1-amine, 1-Dimethylamino-2-propyne, 3-Dimethylamino-1-propyne, N,N-dimethyl propargylamine, Dimethyl propargylamine, and dimethyl (prop-2-ynyl)amine .

Molecular Structure Analysis

The molecular structure of “N-(2-Propynyl)-N,N-di(2-propenyl)amine” can be described by the formula C5H9N . The 3D structure of this compound can be viewed using specific software .Chemical Reactions Analysis

While specific chemical reactions involving “N-(2-Propynyl)-N,N-di(2-propenyl)amine” are not available, the compound’s propenyl and propynyl groups are known to participate in various chemical reactions .Physical And Chemical Properties Analysis

“N-(2-Propynyl)-N,N-di(2-propenyl)amine” has a molecular weight of 83.1317 . More detailed physical and chemical properties are not available in the sources I found.科学的研究の応用

Synthesis and Functionalization

New Synthesis Methods

Propargylamines, including variants of N-(2-Propynyl)-N,N-di(2-propenyl)amine, can be synthesized efficiently through the transformation of 1-(arylmethyl)-2-(bromomethyl)aziridines. This process involves several steps, including a novel analogue of the Hofmann elimination and subsequent functionalization reactions, which are potentially useful for medicinal and agrochemical applications (D’hooghe, Van Brabandt, & de Kimpe, 2004).

Rearrangements of Ylides

The compound, when reacted with α-diazo ketones, catalyzed by specific complexes, leads to the formation of α-amino ketones through rearrangement of transient nitrogen ylides. This process has been proven to be highly efficient and specific, resulting in a variety of compounds that have not yet been reported (Zotto et al., 2000).

Access to α-(Trifluoromethyl)-δ-keto Amides

N,N-Dibutyl(3,3,3-trifluoro-1-propynyl)amine reacts with unsaturated ketones or aldehydes to form Diels-Alder adducts, leading to α-trifluoromethylated δ-keto amides. This is an efficient access to such compounds, which might have significant applications (Mantani et al., 2000).

Catalysis and Chemical Reactions

Reductive Amination

The compound has been used in reductive amination processes for the synthesis of N-methylated and N-alkylated amines. This is particularly important as these structural motifs are found in numerous life-science molecules (Senthamarai et al., 2018).

Sulfonylation of Alcohols

It plays a role in the sulfonylation of 2-alkynyl and 2-alkenyl alcohols using specific catalytic processes. The method is safe and avoids the production of hazardous byproducts, indicating its potential for large-scale industrial applications (Tanabe et al., 1995).

Lewis Acid-Catalyzed Reactions

The compound, when reacted with carbonyl compounds in the presence of a Lewis acid, yields α-(trifluoromethyl)-α,β-unsaturated amides with high stereoselectivity. This showcases its potential in stereoselective synthesis (Mantani et al., 1999).

Photocatalysis and Environmental Applications

Artificial Photosynthesis

Modified Bi2WO6 particles, when treated with propyl amine groups including 2-propynylamine, have shown potential in artificial photosynthesis reactions. This indicates the role of such compounds in environmental and sustainable energy research (Morais et al., 2020).

Photoredox Catalysis

N-(2-Propynyl)-N,N-di(2-propenyl)amine might be involved in photoredox-based catalysis systems for site-selective amination, emphasizing its role in the development of pharmaceutical compounds (Romero et al., 2015).

将来の方向性

The future directions for research on “N-(2-Propynyl)-N,N-di(2-propenyl)amine” and similar compounds could involve exploring their unique thermodynamic and photochemical properties . These properties could have potential applications in various fields, including materials science and pharmaceuticals.

特性

IUPAC Name |

N-prop-2-enyl-N-prop-2-ynylprop-2-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-4-7-10(8-5-2)9-6-3/h1,5-6H,2-3,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMSZRMNNYWHLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)CC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Propynyl)-N,N-di(2-propenyl)amine | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2982531.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2982539.png)

![(E)-methyl 2-(2-((5-bromofuran-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2982545.png)

![1-[3-Oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B2982548.png)